N-(4-ethoxyphenyl)aminosulfonamide
Overview
Description
N-(4-ethoxyphenyl)aminosulfonamide, also known as N-Ethoxy-PAS, is a sulfonamide derivative of 4-ethoxyphenyl amine that has been extensively studied for its diverse range of potential applications. N-Ethoxy-PAS has been used in the synthesis of several compounds, and its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions have been studied in detail.
Scientific Research Applications
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrating the utility of microbial-based systems for generating significant quantities of drug metabolites. This approach enables detailed structural characterization of metabolites, which is essential for understanding drug metabolism pathways and for the development of analytical standards in clinical research (Zmijewski et al., 2006).
Antimicrobial Activity
Novel 1-((4-Aminosulfonylphenyl)methyl)-5-aryl-4-benzoyl-3-hydroxy-3-pyrrolin-2-ones have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promise in combating microbial infections, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Akbari et al., 2022).
Organic Synthesis
Research into the synthesis of N-aminosulfonamides has demonstrated the effectiveness of copper-catalyzed reactions involving triethoxysilanes, sulfur dioxide, and hydrazines. This method offers a streamlined approach to producing N-aminosulfonamides, which are valuable intermediates in organic synthesis (Wang et al., 2014).
Water Treatment Technologies
Sulfonated thin-film composite nanofiltration membranes have been developed for the treatment of dye solutions. Incorporating sulfonated aromatic diamine monomers into the membrane structure enhances water flux and dye rejection capabilities, offering improvements in water treatment and purification processes (Liu et al., 2012).
properties
IUPAC Name |
1-ethoxy-4-(sulfamoylamino)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-2-13-8-5-3-7(4-6-8)10-14(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXJENRUALCGOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)aminosulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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